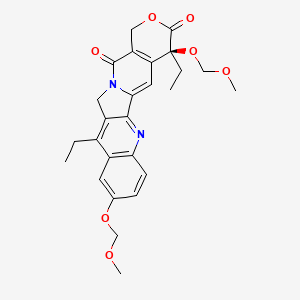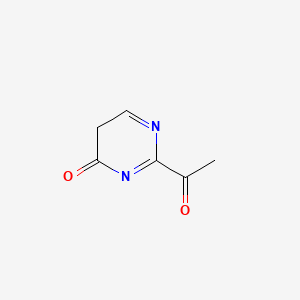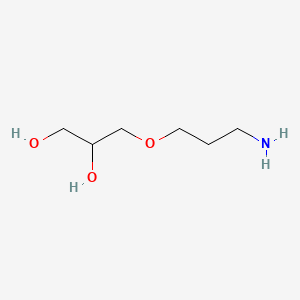
10,20-Di-O-methoxymethyl SN-38
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,20-Di-O-methoxymethyl SN-38 is a derivative of SN-38, which is an active metabolite of the chemotherapy drug irinotecan. This compound is primarily used in proteomics research and has a molecular formula of C26H28N2O7 with a molecular weight of 480.51 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,20-Di-O-methoxymethyl SN-38 involves the protection of hydroxyl groups in SN-38 using methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale protection reactions followed by purification using techniques such as column chromatography .
化学反应分析
Types of Reactions
10,20-Di-O-methoxymethyl SN-38 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, SN-38.
Substitution: The methoxymethyl groups can be substituted with other protective groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions include various protected and deprotected derivatives of SN-38, as well as functionalized analogs that can be used for further research .
科学研究应用
10,20-Di-O-methoxymethyl SN-38 is used extensively in scientific research, particularly in the following fields:
Chemistry: It serves as a protected intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving the metabolism and mechanism of action of irinotecan.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of irinotecan and its derivatives.
Industry: It is used in the development of new chemotherapeutic agents and in the study of drug delivery systems
作用机制
The mechanism of action of 10,20-Di-O-methoxymethyl SN-38 involves its conversion to SN-38, which inhibits the enzyme topoisomerase I. This inhibition prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are primarily related to DNA replication and repair .
相似化合物的比较
Similar Compounds
SN-38: The parent compound, which is directly active against topoisomerase I.
Irinotecan: A prodrug that is metabolized to SN-38 in the body.
10-Hydroxycamptothecin: Another derivative with similar activity but different pharmacokinetic properties
Uniqueness
10,20-Di-O-methoxymethyl SN-38 is unique due to its protected hydroxyl groups, which make it more stable and easier to handle in synthetic procedures. This stability allows for more controlled reactions and the synthesis of complex derivatives .
属性
IUPAC Name |
(19S)-10,19-diethyl-7,19-bis(methoxymethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O7/c1-5-16-17-9-15(34-13-31-3)7-8-21(17)27-23-18(16)11-28-22(23)10-20-19(24(28)29)12-33-25(30)26(20,6-2)35-14-32-4/h7-10H,5-6,11-14H2,1-4H3/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPYLDFIUVGOOD-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OCOC)C2=NC5=C1C=C(C=C5)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OCOC)C2=NC5=C1C=C(C=C5)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2',3'-Dihydro-7-methoxy-spiro[isobenzofuran-1(3H),1'-[1H]phenalen]-3-one](/img/structure/B588216.png)

![1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one](/img/structure/B588219.png)



